trans-tert-butyl N-(3-cyanocyclopentyl)carbamate
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Overview
Description
trans-tert-butyl N-(3-cyanocyclopentyl)carbamate: is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . This compound is known for its unique structure, which includes a tert-butyl group, a cyanocyclopentyl group, and a carbamate functional group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyanocyclopentyl derivative under specific reaction conditions. The process may include steps such as:
Formation of the cyanocyclopentyl intermediate: This step involves the preparation of the cyanocyclopentyl derivative, which can be achieved through various synthetic routes, including the reaction of cyclopentyl derivatives with cyanide sources.
Coupling reaction: The cyanocyclopentyl intermediate is then reacted with tert-butyl carbamate in the presence of a coupling agent, such as a carbodiimide, to form the desired product.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
trans-tert-butyl N-(3-cyanocyclopentyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where the cyanocyclopentyl group may be oxidized to form different products.
Reduction: Reduction reactions can convert the cyanocyclopentyl group to other functional groups, such as amines.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
trans-tert-butyl N-(3-cyanocyclopentyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of trans-tert-butyl N-(3-cyanocyclopentyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds to trans-tert-butyl N-(3-cyanocyclopentyl)carbamate include other carbamate derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Some examples include:
tert-butyl N-(3-cyanocyclohexyl)carbamate: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
tert-butyl N-(3-cyanocyclopropyl)carbamate: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(1S,3S)-3-cyanocyclopentyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-6H2,1-3H3,(H,13,14)/t8-,9-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUKLMWDVACRKQ-IUCAKERBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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